molecular formula C4H11NO2 B3021761 2-Amino-3-methoxypropan-1-OL CAS No. 253443-56-0

2-Amino-3-methoxypropan-1-OL

Cat. No.: B3021761
CAS No.: 253443-56-0
M. Wt: 105.14 g/mol
InChI Key: KRWNDTAVKGMNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methoxypropan-1-OL is a useful research compound. Its molecular formula is C4H11NO2 and its molecular weight is 105.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWNDTAVKGMNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Alpha Amino Alcohols As Core Molecular Scaffolds

Alpha-amino alcohols are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is a cornerstone in synthetic and medicinal chemistry due to its prevalence in biologically active molecules and its utility as a chiral scaffold. jove.comdiva-portal.org The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical transformations, making them ideal starting materials for creating diverse molecular architectures. evitachem.comacs.org

Chiral amino alcohols, in particular, are highly sought-after as they serve as versatile building blocks for the asymmetric synthesis of pharmaceuticals and other bioactive compounds. jove.comlookchem.com The stereochemistry of these molecules is often crucial for their biological activity. lookchem.comvulcanchem.com The ability to selectively synthesize one enantiomer over another is a significant focus in organic chemistry, and amino alcohols are frequently employed as chiral auxiliaries or synthons to achieve this goal. jove.comlookchem.com Their applications extend to the synthesis of natural products, ligands for asymmetric catalysis, and various pharmaceutical intermediates. nih.govacs.org

Overview of 2 Amino 3 Methoxypropan 1 Ol in Organic Synthesis and Medicinal Chemistry

2-Amino-3-methoxypropan-1-ol (B2547303) serves as a valuable building block in both organic synthesis and medicinal chemistry. Its structure, which includes a primary amine, a primary alcohol, and a methoxy (B1213986) ether, provides multiple points for chemical modification. This versatility allows for its incorporation into a wide array of more complex molecular structures.

In organic synthesis, this compound can be used as a precursor for creating various derivatives. For instance, the amino and hydroxyl groups can participate in reactions such as acylation, alkylation, and peptide bond formation. evitachem.com These reactions are fundamental in building the carbon skeletons of new chemical entities.

In the realm of medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The core structure of this amino alcohol is found in various biologically active compounds, and modifications to its structure can lead to the development of new drug candidates. Researchers explore how different functional groups added to the this compound scaffold can influence the compound's interaction with biological targets like enzymes and receptors.

Stereochemical Considerations and Enantiomeric Forms of 2 Amino 3 Methoxypropan 1 Ol

Established Synthetic Routes for this compound

Established synthetic methodologies for this compound often rely on the transformation of readily available starting materials through multi-step sequences. These routes are designed to control the regioselectivity and stereoselectivity of the final product.

Regioselective and Stereoselective Approaches to this compound

Regioselective and stereoselective control are critical in the synthesis of this compound to ensure the correct arrangement of the amino, hydroxyl, and methoxy (B1213986) functional groups. One notable approach involves the elaboration of trans-4-aryl-3-chloro-β-lactams. beilstein-journals.orgbeilstein-journals.org This method allows for the selective preparation of various amino alcohol derivatives. beilstein-journals.orgbeilstein-journals.org

Another strategy utilizes the ring-opening of aziridines. For instance, nonactivated trans-2-aryl-3-(hydroxymethyl)aziridines can be converted regio- and stereoselectively into anti-2-amino-3-aryl-3-methoxypropan-1-ols by heating in methanol (B129727). beilstein-journals.org The stereochemistry of the starting materials and the reaction conditions are crucial in determining the final stereochemical outcome. beilstein-journals.org The development of enantioselective syntheses often employs chiral starting materials or chiral catalysts to introduce the desired stereochemistry. enaminestore.comarkat-usa.org For example, enantiomerically pure epichlorohydrin (B41342) can serve as a chiral starting material. arkat-usa.org

Key strategies for stereoselective synthesis include:

Substrate-controlled synthesis: Utilizing the inherent chirality of a starting material to direct the stereochemical outcome of subsequent reactions.

Catalyst-controlled synthesis: Employing chiral catalysts, such as enzymes or metal complexes with chiral ligands, to induce enantioselectivity. frontiersin.org

Resolution: Separating a racemic mixture of enantiomers, often through enzymatic methods.

Investigation of Key Precursors and Synthetic Intermediates

Common precursors and intermediates include:

Methoxy-substituted amino acids or esters: Reduction of these compounds using agents like sodium borohydride (B1222165) or lithium aluminum hydride can yield the desired amino alcohol.

3-Methoxypropanal (B1583901): This aldehyde can undergo L-proline catalyzed α-amination to introduce the amino group stereoselectively. jetir.org

(R)-Epichlorohydrin: This chiral epoxide is a valuable starting material for enantioselective syntheses. arkat-usa.org

Aziridines: These three-membered heterocyclic compounds are versatile intermediates that can be ring-opened to afford amino alcohols. beilstein-journals.orgresearchgate.net For example, 2-(azidomethyl)aziridines can be prepared and subsequently transformed. beilstein-journals.orgresearchgate.net

1-Methoxy-2-propanol (B31579): This alcohol can be a precursor in reductive amination reactions. mdpi.comencyclopedia.pub

The following table summarizes some key precursors and their corresponding synthetic transformations:

PrecursorSynthetic TransformationKey Reagents/ConditionsProduct
3-MethoxypropanalL-proline catalyzed α-amination followed by reductionL-proline, Di-tert-butyl azodicarboxylate, NaBH₄(S)-2-amino-3-methoxypropan-1-ol
trans-2-Aryl-3-(hydroxymethyl)aziridinesRegio- and stereoselective ring-openingMethanol, heatanti-2-Amino-3-aryl-3-methoxypropan-1-ols
(R)-EpichlorohydrinRing-opening with an amine followed by further transformations2-Ethyl-6-methyl aniline, methanol(R)-1-((2-Ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol
1-Methoxy-2-propanolReductive aminationAmmonia (B1221849), Ni/SiO₂ catalyst, H₂2-Amino-1-methoxypropane

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a pivotal role in developing efficient and selective syntheses of this compound and related amino alcohols. Both homogeneous and heterogeneous catalysts are employed to facilitate key transformations.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity under mild reaction conditions. In the context of synthesizing amino alcohols, homogeneous catalysts are particularly useful for asymmetric reactions.

For instance, the enantioselective addition of diethylzinc (B1219324) to aldehydes, a method to create chiral secondary alcohols, can be catalyzed by chiral amino alcohols and their derivatives. researchgate.net Ruthenium complexes with PNP ligands have been used to catalyze the reaction of primary alcohols with ammonia to produce primary amines through a hydrogen-transfer mechanism. mdpi.com While direct examples for this compound are not abundant, these methodologies highlight the potential of homogeneous catalysis in this area.

Heterogeneous Catalysis Applications (e.g., Raney Ni catalysis)

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation and reusability. mdpi.com In the synthesis of amino alcohols, they are often employed in hydrogenation and reductive amination reactions.

Raney Nickel (Raney Ni) is a well-known heterogeneous catalyst used in various reduction reactions. In one synthetic route to (S)-2-amino-3-methoxypropan-1-ol, a hydrazine (B178648) dicarboxylate intermediate is treated with Raney Ni in the presence of hydrogen gas and acetic acid to yield the target amino alcohol in high yield. jetir.org Raney Ni is also used in transfer hydrogenation reactions. researchgate.net

Other heterogeneous catalysts for related transformations include:

Nickel on Silica (Ni/SiO₂): Used for the reductive amination of 1-methoxy-2-propanol with ammonia to produce 2-amino-1-methoxypropane. mdpi.comencyclopedia.pubresearchgate.net The reaction conditions, such as temperature and reactant ratios, significantly influence the conversion and selectivity. mdpi.comresearchgate.net

Nickel on Alumina (Ni/Al₂O₃): This catalyst has been applied in the hydrogen transfer amination of alcohols with ammonia to synthesize primary amines. mdpi.com

Palladium on Carbon (Pd/C): Employed in the catalytic hydrogenation of aziridine (B145994) intermediates to afford the corresponding amines. google.com

The table below details some heterogeneous catalytic applications relevant to the synthesis of this compound and its analogs.

CatalystReaction TypeSubstrateProduct
Raney NiHydrogenolysisdi-tert-butyl (S)-1-(1-hydroxy-3-methoxypropan-2-yl)hydrazine-1,2-dicarboxylate(S)-2-amino-3-methoxypropan-1-ol
Ni/SiO₂Reductive Amination1-Methoxy-2-propanol2-Amino-1-methoxypropane
Ni/Al₂O₃Hydrogen Transfer AminationAlcoholsPrimary Amines
Pd/CCatalytic HydrogenationAziridine intermediatesAmines

Emerging Synthetic Strategies for this compound

Research continues to explore novel and more efficient synthetic strategies for this compound and other chiral amino alcohols. These emerging methods often focus on improving atom economy, reducing step count, and enhancing stereoselectivity.

One promising area is the use of biocatalysis . Amine dehydrogenases (AmDHs) have been shown to be effective for the synthesis of short-chain chiral amines and amino alcohols. frontiersin.org Wild-type AmDHs can catalyze the reductive amination of keto-precursors to produce chiral amines with high enantiomeric excess. For example, (S)-1-methoxypropan-2-amine has been synthesized with high conversion and enantioselectivity using MsmeAmDH. frontiersin.org This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.

Organocatalysis is another rapidly developing field. As mentioned earlier, L-proline, a simple amino acid, can be used as a chiral organocatalyst for the asymmetric α-amination of aldehydes, providing a key step in an enantioselective synthesis of (+)-lacosamide, which involves a this compound derivative. jetir.org

Future research will likely focus on:

The development of novel and more active catalysts, both chemical and biological.

The use of continuous flow chemistry for safer and more scalable production.

Organocatalytic Approaches (e.g., L-proline catalysis)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. thieme-connect.comresearchgate.net Among various organocatalysts, the natural amino acid L-proline is particularly versatile due to its secondary amine, which can form nucleophilic enamines, and its carboxylic acid group, which can participate in hydrogen bonding and act as a Brønsted acid, creating a bifunctional catalytic system. nih.gov This dual functionality is effectively harnessed for the asymmetric α-amination of aldehydes, a key strategy for synthesizing chiral amino alcohols. thieme-connect.comnih.gov

A notable application of this methodology is the enantioselective synthesis of (S)-2-amino-3-methoxypropan-1-ol. jetir.org This process utilizes L-proline to catalyze the direct asymmetric α-amination of 3-methoxypropanal. In a typical reaction, the catalyst, L-proline, first reacts with the aldehyde to form an enamine intermediate. This enamine then attacks an electrophilic nitrogen source, such as di-tert-butyl azodicarboxylate (DBAD), in a stereocontrolled manner. jetir.org The resulting α-aminated aldehyde is then reduced in situ to afford the desired amino alcohol.

This organocatalytic approach offers a direct and efficient route to enantiomerically enriched this compound, which serves as a valuable chiral building block for more complex molecules, such as the anti-epileptic drug (+)-lacosamide. jetir.org The choice of either D- or L-proline can determine the stereochemical outcome, allowing access to different stereoisomers of 1,3-amino alcohols. thieme-connect.com The general applicability of proline catalysis extends to a wide range of aldehydes and electrophilic amine sources, making it a cornerstone of modern asymmetric synthesis. thieme-connect.comnih.gov

Table 1: L-proline Catalyzed Synthesis of a this compound Precursor

Starting Material Catalyst Reagent Product Yield Enantiomeric Excess (ee) Reference
3-Methoxypropanal L-proline Di-tert-butyl azodicarboxylate Di-tert-butyl (S)-1-(1-hydroxy-3-methoxypropan-2-yl)hydrazine-1,2-dicarboxylate 95% 98.5% jetir.org

This table outlines the key step in an L-proline catalyzed synthesis that leads to the intermediate used to produce (S)-2-amino-3-methoxypropan-1-ol.

Process Optimization for Large-Scale Synthesis of this compound

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires significant process optimization to ensure safety, scalability, cost-effectiveness, and high purity. Industrial production methods often favor scalable processes such as catalytic hydrogenation or enzymatic reduction over methods that use stoichiometric metal hydrides. whiterose.ac.uk These processes can be implemented in continuous flow reactors, which offer better control over reaction parameters and enhance safety.

A key challenge in large-scale synthesis is the efficient purification of the final product. For amino alcohols, which are often water-soluble, this can be complex. whiterose.ac.uk Techniques such as azeotropic distillation are employed to remove water from reaction mixtures, which is crucial for obtaining the anhydrous product. google.com For instance, in the production of the related compound 2-amino-1-methoxypropane, an aqueous reaction mixture is treated with sodium hydroxide (B78521) solution to induce phase separation, facilitating the isolation of the amine-containing organic phase before final distillation. google.com

Optimization of reaction conditions is paramount. This includes adjusting temperature, pressure, catalyst loading, and solvent choice. For example, in related amine syntheses, using an inexpensive solvent that also serves as a temporary protecting group can eliminate dedicated protection and deprotection steps, streamlining the process and reducing waste. acs.org Furthermore, biocatalytic methods using enzymes like amine dehydrogenases are being optimized for large-scale production. whiterose.ac.uk These enzymatic processes can operate at high substrate concentrations and often exhibit high enantioselectivity, offering a green and efficient alternative to traditional chemical methods. whiterose.ac.uk

Table 2: Comparison of Synthesis Parameters for Laboratory vs. Industrial Scale

Parameter Laboratory Scale Focus Large-Scale/Industrial Focus Rationale for Optimization
Reaction Type Stoichiometric reagents (e.g., LiAlH₄) Catalytic hydrogenation, enzymatic reduction Improved atom economy, safety, and cost-effectiveness. whiterose.ac.uk
Reactor Batch flask Continuous flow or large batch reactors Better heat transfer, control, and throughput.
Purification Chromatography Distillation, crystallization, phase separation Scalability, cost, and efficiency. google.com
Solvent High-purity, often halogenated Inexpensive, recyclable, low-toxicity solvents Cost reduction and environmental considerations. acs.org

| Process Control | Manual monitoring | Automated process control | Consistency, safety, and yield optimization. |

Mechanistic Investigations of this compound Formation and Transformations

Understanding the reaction mechanisms involved in the formation and subsequent transformations of this compound is crucial for controlling reaction outcomes and optimizing synthetic routes. The formation via L-proline catalyzed α-amination of 3-methoxypropanal follows a well-established organocatalytic cycle. nih.govjetir.org

The mechanism begins with the reaction between the secondary amine of L-proline and the carbonyl group of 3-methoxypropanal to form a carbinolamine, which then dehydrates to yield a reactive enamine intermediate. researchgate.netnih.gov The chirality of the L-proline catalyst directs the facial selectivity of the subsequent step, where the enamine performs a nucleophilic attack on an electrophilic nitrogen source (e.g., an azodicarboxylate). thieme-connect.com This C-N bond-forming step establishes the new stereocenter. Finally, hydrolysis of the resulting iminium ion releases the α-aminated product and regenerates the L-proline catalyst, allowing it to re-enter the catalytic cycle. The intermediate aldehyde is then reduced to the final amino alcohol. jetir.org

The transformations of this compound are governed by its functional groups: a primary amine, a primary alcohol, and a methyl ether. One significant transformation is the cleavage of the methyl ether. For the related compound (S)-1-methoxy-2-propylamine, reaction with concentrated hydrochloric acid at elevated temperatures cleaves the ether bond to yield (S)-2-amino-1-propanol. google.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a chloride ion and subsequent hydrolysis.

Furthermore, the conformation of the molecule, which influences its reactivity, is dictated by intramolecular interactions. Like other small amino alcohols such as 2-aminoethanol, this compound can form an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the nitrogen atom (O-H···N). researchgate.net This interaction stabilizes a specific conformer, which can affect the molecule's physical properties and its interactions with other reagents or catalysts.

Table of Mentioned Compounds

Compound Name
This compound
L-proline
3-methoxypropanal
Di-tert-butyl azodicarboxylate
(+)-lacosamide
D-proline
Di-tert-butyl (S)-1-(1-hydroxy-3-methoxypropan-2-yl)hydrazine-1,2-dicarboxylate
2-amino-1-methoxypropane
Sodium hydroxide
(S)-1-methoxy-2-propylamine
(S)-2-amino-1-propanol
Hydrochloric acid

Fundamental Reaction Profiles of this compound

The reactivity of this compound is characterized by the independent and cooperative reactions of its amine, alcohol, and methoxy functionalities.

Oxidation Pathways and Product Characterization

The primary alcohol group in this compound can be selectively oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, are typically employed for the synthesis of the aldehyde, 2-amino-3-methoxypropanal. wikipedia.orgorganic-chemistry.org The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) at low temperatures, is particularly noted for its mild conditions and high tolerance for other functional groups, making it suitable for a molecule with a reactive amine group. wikipedia.orgorganic-chemistry.orgyoutube.com

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), will typically oxidize the primary alcohol directly to a carboxylic acid, yielding 2-amino-3-methoxypropanoic acid. It is crucial to control the reaction conditions to prevent undesired side reactions, such as the oxidation of the amine group. In some synthetic routes, the amine group may be protected prior to oxidation to ensure selectivity.

The characterization of the oxidation products relies on standard spectroscopic methods. The formation of the aldehyde can be confirmed by the appearance of a characteristic proton signal around 9-10 ppm in the ¹H NMR spectrum and a carbonyl carbon signal around 200 ppm in the ¹³C NMR spectrum. For the carboxylic acid, a broad hydroxyl proton signal in the ¹H NMR and a carbonyl carbon signal around 170-180 ppm in the ¹³C NMR are indicative of its formation.

Reduction Reactions and Functional Group Transformations

While this compound itself contains fully reduced functional groups, its derivatives can undergo reduction. For instance, if the alcohol is first oxidized to an aldehyde or the amine is converted to an imine or amide, these new functional groups can be reduced.

A more direct transformation involving reduction is the cleavage of the C-O bond of the methoxy group under harsh reducing conditions, though this is generally not a synthetically useful reaction. More relevant is the reduction of related precursors to synthesize this compound. For example, the catalytic hydrogenation of a methoxy-substituted amino acid or ester using catalysts like Raney Nickel or palladium on carbon (Pd/C) can yield the target amino alcohol. jetir.org In one documented synthesis, (S)-2-amino-3-methoxypropan-1-ol was prepared from a hydrazine precursor by reduction with Raney Ni and H₂ gas. jetir.org

Another powerful reducing agent, lithium aluminum hydride (LiAlH4), can be used to reduce amide or ester precursors to form this compound. orgsyn.org These reductions are typically carried out in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF).

Nucleophilic and Electrophilic Substitution Reactions

The nucleophilic character of the amino and hydroxyl groups in this compound allows them to readily participate in substitution reactions.

N-Alkylation and N-Acylation: The primary amine is a good nucleophile and can be alkylated by reacting it with alkyl halides. organic-chemistry.org To achieve selective mono-alkylation, protective group strategies or specialized reagents may be employed to prevent over-alkylation. acs.org The amine group can also be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. jetir.orgevitachem.com For instance, the reaction of (S)-2-amino-3-methoxypropan-1-ol with acetyl chloride in the presence of triethylamine (B128534) yields (S)-N-(1-hydroxy-3-methoxypropan-2-yl)acetamide with high efficiency. jetir.org

O-Alkylation and O-Acylation: The primary hydroxyl group can also act as a nucleophile, particularly in its deprotonated alkoxide form. O-alkylation can be achieved by treating the alcohol with a strong base followed by an alkyl halide. researchgate.net Selective O-acylation in the presence of the amine can be challenging and may require protection of the more nucleophilic amine group. However, under specific conditions, such as enzymatic catalysis, selective acylation of either the amine or the alcohol can be achieved. google.com

Electrophilic Substitution: While the molecule is rich in nucleophilic centers, electrophilic substitution is less common. However, the nitrogen atom can be involved in reactions with electrophiles other than alkyl or acyl groups, such as sulfonyl chlorides to form sulfonamides.

Formation of Advanced Chemical Building Blocks from this compound

The chirality and bifunctionality of this compound make it an attractive starting material for the synthesis of more complex and valuable chemical entities, including chiral ligands, organocatalysts, and heterocyclic scaffolds.

Synthesis of Chiral Ligands and Organocatalysts

Chiral 1,2-amino alcohols are well-established precursors for the synthesis of chiral ligands, particularly oxazoline-based ligands, which are widely used in asymmetric catalysis. beilstein-journals.orgdiva-portal.org The general synthetic route involves the condensation of the amino alcohol with a carboxylic acid, nitrile, or a derivative thereof.

For example, this compound can be reacted with a dinitrile, such as malononitrile, in the presence of a Lewis acid like zinc triflate to form a C₂-symmetric bis(oxazoline) ligand. csic.es The resulting ligand, bearing methoxymethyl side chains, can then be complexed with various transition metals to create chiral catalysts for a range of asymmetric transformations, including cyclopropanation, Diels-Alder reactions, and allylic substitutions.

While the direct use of this compound as an organocatalyst is not extensively documented, its structural motifs are present in known organocatalysts. For instance, proline and its derivatives, which are renowned organocatalysts, share the amino acid-like structure. It is conceivable that derivatives of this compound could be designed to act as organocatalysts, for example, in asymmetric aldol (B89426) or Michael reactions.

Table 1: Examples of Chiral Ligands Derived from Amino Alcohols

Ligand TypePrecursor Amino AlcoholSynthetic MethodApplication in Asymmetric Catalysis
Bis(oxazoline) (BOX)(S)-PhenylglycinolCondensation with dinitrile using Zn(OTf)₂ csic.esCopper-catalyzed Diels-Alder reactions
Pyridine bis(oxazoline) (PyBOX)(R)-2-Amino-1-butanolCondensation with 2,6-dicyanopyridine csic.esRhodium-catalyzed hydrosilylation
Indane-based bis(oxazoline)(1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-olTwo-step synthesis from the amino alcohol orgsyn.orgNickel-catalyzed asymmetric Michael additions

Preparation of Heterocyclic Scaffolds Utilizing this compound

The functional groups of this compound provide a versatile platform for the construction of various heterocyclic rings.

Oxazolines: As mentioned previously, the most direct cyclization involves the reaction of the amino and alcohol functionalities to form an oxazoline (B21484) ring. This can be achieved by reacting this compound with a carboxylic acid or its derivative. organic-chemistry.org The resulting 4-(methoxymethyl)oxazoline can be a valuable chiral intermediate in its own right.

Morpholines: Morpholine (B109124) rings can be synthesized from 1,2-amino alcohols through various methods. One common approach involves the N-alkylation of the amino alcohol with a two-carbon electrophile that also contains a leaving group, followed by intramolecular cyclization. For instance, reaction with a 2-haloethanol derivative or ethylene (B1197577) sulfate (B86663) can lead to the formation of a morpholine ring. researchgate.netresearchgate.net Starting with this compound would yield a 2-(methoxymethyl)morpholine (B186646) derivative.

Pyrazines: Substituted pyrazines can be synthesized from α-amino ketones, which can be derived from this compound. After protection of the amine, oxidation of the alcohol to a ketone, followed by deprotection, would yield 1-amino-3-methoxypropan-2-one. This α-amino ketone can then undergo condensation reactions to form pyrazine (B50134) rings. For example, self-condensation or condensation with other 1,2-dicarbonyl compounds can lead to substituted pyrazines. google.comnih.gov

Table 2: Heterocyclic Scaffolds Potentially Derived from this compound

HeterocycleKey Intermediate from this compoundGeneral Synthetic Strategy
OxazolineThis compoundCondensation with a carboxylic acid or nitrile organic-chemistry.org
MorpholineN-substituted this compoundIntramolecular cyclization of an N-(2-hydroxyethyl) derivative researchgate.net
Pyrazine1-Amino-3-methoxypropan-2-oneCondensation of the α-amino ketone google.comnih.gov
AziridineN-protected-2-amino-3-methoxypropan-1-olIntramolecular nucleophilic substitution of a mesylated or tosylated alcohol

Protective Group Strategies in this compound Chemistry

In the course of multi-step syntheses involving this compound, the selective protection of its amino and hydroxyl groups is paramount to prevent unwanted side reactions. organic-chemistry.org The choice of protecting groups is dictated by their stability to the reaction conditions of subsequent steps and the ease of their selective removal. organic-chemistry.org

The primary amine is a nucleophilic center and is often protected to prevent its reaction with electrophiles. organic-chemistry.org Carbamates are the most common class of protecting groups for amines due to their facile installation, stability across a wide range of reaction conditions, and selective deprotection. bldpharm.com Commonly employed carbamate (B1207046) protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). bldpharm.com The Cbz group, installed using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. bldpharm.com

The primary hydroxyl group can be protected as an ether or an ester. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are widely used due to their ease of formation and cleavage. researchgate.net They are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. researchgate.net Removal is efficiently achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net Other ether protecting groups like methoxymethyl (MOM) and benzyl (Bn) ethers are also utilized, offering different stability profiles and deprotection methods. organic-chemistry.org

The presence of both amino and hydroxyl groups allows for orthogonal protection strategies. organic-chemistry.org This involves the use of protecting groups that can be removed under different conditions, enabling the selective deprotection and reaction of one functional group while the other remains protected. organic-chemistry.org For instance, a Boc-protected amine and a TBDMS-protected alcohol can be selectively deprotected; the Boc group is removed with acid, while the TBDMS group is stable to these conditions but labile to fluoride ions.

Functional GroupProtecting GroupAbbreviationProtection ReagentDeprotection Conditions
Amino (-NH₂)tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA) bldpharm.com
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C) bldpharm.com
Hydroxyl (-OH)tert-Butyldimethylsilyl etherTBDMStert-Butyldimethylsilyl chloride (TBDMSCl)Fluoride ion source (e.g., TBAF) researchgate.net
Benzyl etherBnBenzyl bromide (BnBr)Catalytic hydrogenation (H₂, Pd/C)

Stereoselective Derivatization of this compound Enantiomers

The chiral center at the C2 position of this compound allows for the synthesis of enantiomerically pure derivatives, which is of significant interest in medicinal chemistry where the biological activity of a molecule can be dependent on its stereochemistry. osha.gov Stereoselective derivatization involves reactions that proceed with a high degree of stereocontrol, leading to the formation of a specific stereoisomer.

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral amines and amino alcohols. For instance, studies on the closely related compound (S)-1-methoxypropan-2-amine have demonstrated the efficacy of amine dehydrogenases (AmDHs) for its synthesis with high enantiomeric excess. frontiersin.orgwhiterose.ac.uk Specifically, the amine dehydrogenase from Mycobacterium smegmatis (MsmeAmDH) has been shown to convert 1-methoxypropan-2-one to (S)-1-methoxypropan-2-amine with up to 98.1% enantiomeric excess (ee) and high conversion rates. frontiersin.orgwhiterose.ac.ukresearchgate.net This enzymatic approach highlights a viable strategy for the stereoselective synthesis of the (S)-enantiomer of this compound from a corresponding prochiral ketone precursor.

Chemical methods for stereoselective synthesis often rely on the use of chiral auxiliaries or catalysts. The synthesis of related anti-2-amino-3-aryl-3-methoxypropan-1-ols has been achieved with high stereoselectivity through the elaboration of trans-4-aryl-3-chloro-β-lactams. researchgate.net Such strategies, which control the relative stereochemistry of adjacent chiral centers, can be adapted for the derivatization of this compound.

Derivatization of the separate enantiomers, (R)- and (S)-2-amino-3-methoxypropan-1-ol, allows for the creation of a diverse range of chiral molecules. For example, the amino group of each enantiomer can be acylated or alkylated, while the hydroxyl group can be esterified or etherified, with retention of the original stereochemistry at the C2 position. The distinct spatial arrangement of the substituents in the (R) and (S) derivatives can lead to different biological activities and physical properties.

EnantiomerDerivatization StrategyExample Reagent/CatalystPotential Product Class
(S)-2-Amino-3-methoxypropan-1-olBiocatalytic reductive amination of a prochiral ketoneAmine Dehydrogenase (e.g., MsmeAmDH) frontiersin.orgwhiterose.ac.ukEnantiomerically pure (S)-amino alcohol
(R)-2-Amino-3-methoxypropan-1-olAsymmetric synthesis from a chiral precursorChiral catalysts or auxiliariesEnantiomerically pure (R)-amino alcohol derivatives
Racemic this compoundKinetic resolutionEnzymes (e.g., lipases)Separation of enantiomers

Applications of 2 Amino 3 Methoxypropan 1 Ol in Medicinal Chemistry and Drug Discovery

2-Amino-3-methoxypropan-1-OL (B2547303) as a Core Scaffold for Bioactive Molecules

The this compound framework is recognized as a valuable starting point for constructing more complex, biologically active molecules. Its utility as a core scaffold stems from the strategic placement of its functional groups, which can engage in various interactions with biological targets like enzymes and receptors. Medicinal chemists leverage this scaffold to explore new chemical spaces and develop compounds with potential applications in diverse therapeutic areas, from cancer to neurodegenerative diseases and infectious diseases. beilstein-journals.orgresearchgate.netnih.gov

Design and Synthesis of Analogues and Derivatives

The chemical tractability of the this compound scaffold allows for the creation of extensive libraries of analogues and derivatives. A key synthetic strategy involves the elaboration of related precursors, such as trans-4-aryl-3-chloro-β-lactams, to produce a variety of derivatives, including anti-2-amino-3-aryl-3-methoxypropan-1-ols. beilstein-journals.orgresearchgate.netnih.gov This process often begins with the diastereoselective cyclocondensation of chloroketene and an appropriate imine to form a β-lactam ring. rsc.org

One documented synthetic route involves the conversion of nonactivated trans-2-aryl-3-(hydroxymethyl)aziridines, which are versatile synthetic intermediates. beilstein-journals.org By heating these aziridines in methanol (B129727) under reflux, a regio- and stereoselective ring-opening reaction occurs, yielding anti-2-amino-3-aryl-3-methoxypropan-1-ols. beilstein-journals.orgrsc.org This method provides a reliable pathway to specific stereoisomers, which is crucial for studying biological activity. beilstein-journals.org Further modifications, such as the introduction of a 1,2,3-triazole moiety, have been achieved through Cu(I)-catalyzed azide-alkyne cycloaddition, expanding the structural diversity of the accessible compounds. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For derivatives built upon the this compound scaffold, SAR studies have provided critical insights for optimizing potency and selectivity.

For instance, in the development of agonists for the G protein-coupled receptor 88 (GPR88), a series of (4-alkoxyphenyl)glycinamides derived from a related scaffold revealed key SAR trends. nih.gov These studies highlighted the importance of lipophilicity at specific sites for receptor potency. nih.gov

Key SAR findings for GPR88 agonist analogues include:

Alkyl Chain Branching and Length: The position of methyl branching on an alkyl side chain was crucial for activity, with a 2-methylpentyl group being more potent than 1-methylpentyl or 4-methylpentyl analogues. nih.gov Branched alkyl groups were generally more potent than linear ones, and the length of the alkyl chain also impacted activity, with potency decreasing as the chain shortened from n-pentyl to n-propyl. nih.gov

Cyclic Substituents: Among cyclic alkyl analogues, a cyclobutylmethyl group was found to provide a favorable balance between potency and lipophilicity. nih.gov

Bioisosteric Replacement: Replacing a glycinamide (B1583983) group with a 5-amino-1,3,4-oxadiazole bioisostere led to derivatives with significantly improved potency and lower lipophilicity. nih.gov

These detailed SAR studies guide the rational design of new compounds, allowing chemists to fine-tune molecular properties to enhance desired biological effects while minimizing off-target activity. acs.orgsemanticscholar.org

Biological Activity Profiling of this compound and its Analogues

Analogues derived from the this compound scaffold have been evaluated for a range of biological activities. While some have shown weak to moderate antiplasmodial activity against strains of Plasmodium falciparum, the causative agent of malaria, their primary value often lies in their role as modulators of enzyme function. researchgate.netnih.gov The functionalized propane (B168953) skeleton is a common feature in molecules designed to interact with specific biological targets. beilstein-journals.org

Modulation of Enzyme Activity by this compound Derivatives

The ability of this compound derivatives to modulate enzyme activity is a significant area of research. These compounds can act as inhibitors of various enzymes, a property that is central to many therapeutic strategies.

Derivatives incorporating the this compound motif have been identified as inhibitors of several key enzymes implicated in disease.

HDAC6 Inhibition: The histone deacetylase 6 (HDAC6) enzyme is a target for cancer and neurodegenerative diseases. nih.gov Tetrazole-based hydroxamates, which can be synthesized using amino alcohol building blocks, have been developed as potent and selective HDAC6 inhibitors. SAR studies of these inhibitors revealed that cyclohexyl- and benzyl-analogues were promising leads. nih.gov Further optimization led to N-acylated compounds with potent HDAC6 inhibition in the low nanomolar range and high selectivity over other HDAC isoforms like HDAC1. nih.gov

CompoundLinkerCapping GroupIC50 HDAC6 (µM)IC50 HDAC1 (µM)Selectivity Index (HDAC1/HDAC6)
6b TetrazoleCyclohexyl0.1202.0617
6c TetrazoleBenzyl (B1604629)0.1022.4524
6h TetrazoleN-acetyl-benzyl0.0330.49515
6j TetrazoleN-benzoyl-benzyl0.0301.5050
Data sourced from multicomponent synthesis and SAR studies of selective HDAC6 inhibitors. nih.gov

PARP7 Inhibition: Poly(ADP-ribose) polymerase 7 (PARP7) is an enzyme involved in cellular stress responses and is a target for cancer therapy. google.com Pyridazinone compounds designed as PARP7 inhibitors have been synthesized using building blocks such as (S)-1-(2-hydroxy-3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)-3-methoxypropan-2-yl)amino)-4-(trifluoromethyl)pyridazin-3(2H)-one, which incorporates a derivative of the this compound scaffold. google.comgoogleapis.com These complex molecules are designed to fit into the enzyme's active site, inhibiting its function. googleapis.com

Mps1/TTK Inhibition: The Mps1/TTK kinase is essential for the mitotic checkpoint and is a target in oncology. nih.govnih.gov While direct inhibitors based on the this compound scaffold are not explicitly detailed in the provided context, the general strategy of designing small molecule kinase inhibitors often involves scaffolds that can present functional groups in a specific spatial orientation to interact with the ATP-binding pocket of the kinase. nih.govnih.gov The development of resistance to Mps1 inhibitors often involves point mutations in this binding pocket, highlighting the importance of the inhibitor's structural interaction with the kinase. nih.gov

The mechanism by which these derivatives exert their effects is through direct interaction with enzyme active sites. For HDAC6 inhibitors, a co-crystal structure revealed that a bifurcated capping group, a feature distal to the core scaffold, fits into the L1 and L2 loop pockets of the enzyme. nih.gov This steric complementarity is believed to be responsible for the high selectivity of the inhibitor for HDAC6 over other isoforms. nih.gov The core structure positions a zinc-binding group, typically a hydroxamate, to chelate the catalytic zinc ion in the active site, thereby inhibiting the enzyme's deacetylase activity. nih.gov

Similarly, for PARP inhibitors, the design focuses on mimicking the endogenous substrate NAD+. umanitoba.ca The scaffold helps to orient functional groups that form hydrogen bonds and other interactions with key amino acid residues within the nicotinamide (B372718) binding site of the enzyme, leading to competitive inhibition. umanitoba.ca The amino and hydroxyl groups of the original scaffold are prime candidates for forming such crucial hydrogen bond interactions, anchoring the inhibitor within the active site.

Enzyme Inhibition Kinetics and Mechanisms (e.g., PARP7, Mps1/TTK, HDAC6)

Antimicrobial Efficacy of this compound Derivatives

Derivatives of this compound have been investigated for their potential as antimicrobial agents, showing promise against various pathogens. These synthetic modifications of the parent compound are designed to enhance biological activity and explore structure-activity relationships.

Antibacterial Screening and Mechanism of Action Studies

Research into the antibacterial properties of compounds structurally related to this compound has provided insights into their potential efficacy. For instance, azomethine derivatives synthesized from similar amino alcohols have been tested for antibacterial activity, suggesting that this class of compounds could be effective against bacterial pathogens. The mechanism of action for such derivatives often involves interactions with essential bacterial enzymes or cellular processes. The amino and hydroxyl groups can participate in hydrogen bonding with biological molecules, potentially influencing enzyme activity and protein interactions.

Studies on similar compounds have shown that they can inhibit various enzymes involved in metabolic pathways. While specific studies on the antibacterial mechanism of this compound itself are not extensively detailed in the provided results, the activity of its derivatives suggests that they may function by disrupting key bacterial pathways, warranting further investigation into their specific molecular targets.

Antiprotozoal Activity Research

The investigation of this compound derivatives has extended to their efficacy against protozoan parasites. A variety of related compounds, including anti-2-amino-3-aryl-3-methoxypropan-1-ols, have been synthesized and evaluated for their antimalarial activity. researchgate.net Although many of the synthesized compounds showed weak antiplasmodial activity, some demonstrated moderate effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net

Furthermore, research into other benzimidazole (B57391) derivatives has highlighted their potential as antiprotozoal agents. derpharmachemica.com The lipophilic character of these molecules is often considered crucial for their antiprotozoal activity. derpharmachemica.com While direct research on the antiprotozoal activity of this compound is limited, the activity of its structural analogs suggests a potential avenue for the development of new antiparasitic drugs.

Oncology Research Utilizing this compound Derivatives

Derivatives of this compound have emerged as significant scaffolds in the development of novel anticancer agents. These compounds are utilized as building blocks to create more complex molecules that can target specific pathways and proteins involved in cancer progression.

Targeting Cell Cycle Checkpoints (e.g., Mps1/TTK Kinases)

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. researchgate.net Cell cycle checkpoints ensure the fidelity of cell division, and proteins that regulate these checkpoints are attractive targets for cancer therapy. nih.gov One such target is the monopolar spindle 1 (Mps1) kinase, also known as TTK, which plays a critical role in the spindle assembly checkpoint. capes.gov.br

Inhibition of Mps1 is a promising strategy for cancer therapeutics, as elevated levels of this kinase are observed in various cancer cells and correlate with tumor grade. capes.gov.br Derivatives of this compound have been incorporated into the synthesis of potent and selective Mps1/TTK inhibitors. For example, aminopyridine-based Mps1 inhibitors have been developed that show significant antiproliferative activity in lung carcinoma cells. capes.gov.br The development of these inhibitors often involves the elaboration of a core scaffold, where moieties derived from this compound can be introduced to optimize potency and selectivity. capes.gov.bracs.org

Table 1: Examples of Mps1/TTK Inhibitor Activity

Compound Type Target Cell Line IC₅₀ Reference
Aminopyridine-based inhibitor Mps1 A549 lung carcinoma 26 nM capes.gov.br
Imidazo[1,2-b]pyridazine derivatives Mps1 - - nih.gov
Pyrrolo[2,3-d]pyrimidine derivatives LRRK2 (with TTK selectivity testing) - - acs.org
Poly(ADP-ribose) Polymerase 7 (PARP7) Inhibition for Proliferative Diseases

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and cell death. umanitoba.ca PARP7, a mono-ADP-ribosyltransferase, has been identified as a negative regulator of the type I interferon response and has been implicated in cancer progression and immune evasion. nih.govgoogle.com This makes PARP7 an attractive target for the development of new cancer therapies. google.com

Derivatives of this compound have been utilized in the synthesis of PARP7 inhibitors. For instance, pyridazinone derivatives incorporating a side chain derived from (2S)-2-amino-3-methoxypropan-1-ol have been developed as potent PARP7 inhibitors. googleapis.comgoogle.com These inhibitors have shown promise in preclinical studies for their anti-proliferative activity and their ability to restore interferon signaling in cancer models. google.com The development of these inhibitors highlights the versatility of the this compound scaffold in creating targeted cancer therapies.

Neurological Applications (e.g., in the synthesis of anti-epileptic agents like lacosamide)

The chiral backbone of this compound serves as a crucial starting material in the synthesis of various neurologically active compounds. One of the most notable applications is in the preparation of the anti-epileptic drug lacosamide (B1674222).

Lacosamide, chemically known as (R)-N-benzyl-2-acetamido-3-methoxypropionamide, is used for the adjunctive treatment of partial-onset seizures. jocpr.com The synthesis of the (R)-enantiomer of lacosamide often starts from D-serine, which can be converted to (R)-2-amino-3-methoxypropan-1-ol as a key intermediate. jetir.orgjustia.comepo.org Several synthetic routes have been developed, including those that utilize proline-catalyzed asymmetric α-amination of 3-methoxypropanal (B1583901) to generate a precursor to (S)-2-amino-3-methoxypropan-1-ol, which is then used to produce (+)-lacosamide. jetir.org

The unique mode of action of lacosamide is believed to involve the enhancement of slow inactivation of voltage-gated sodium channels and interaction with collapsin response mediator protein-2 (CRMP-2). jocpr.com The specific stereochemistry of lacosamide is critical for its activity, underscoring the importance of chiral building blocks like this compound in its synthesis. lookchem.com

Pharmacophore Development and Lead Optimization from this compound Scaffolds

The development of a pharmacophore model is a critical step in modern drug design, outlining the essential three-dimensional arrangement of functional groups required for biological activity. The this compound core provides a rich pharmacophoric framework, typically featuring hydrogen bond donors (amino and hydroxyl groups), a hydrogen bond acceptor (methoxy oxygen), and a chiral center that can impart stereospecific interactions with biological targets.

Lead optimization is a subsequent process where an initial hit compound is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold is amenable to a variety of synthetic modifications to achieve these goals. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems to explore different binding interactions. The hydroxyl group can be esterified or etherified to modulate lipophilicity and metabolic stability. The methoxy (B1213986) group can also be altered to investigate the impact of steric bulk and electronics on activity.

Structure-activity relationship (SAR) studies are fundamental to lead optimization. By systematically modifying the this compound scaffold and assessing the biological activity of the resulting analogs, researchers can elucidate the key structural features driving the desired pharmacological effect. For example, in the development of antifungal agents, it was discovered that only the S-configuration of l-amino alcohol derivatives exhibited activity. nih.gov Similarly, in the pursuit of Hsp90α-selective inhibitors, modifications to the alcohol functionality of a lead compound revealed that while a nitrile group could effectively replace the alcohol, a methoxy-containing analog showed reduced binding affinity, possibly due to steric hindrance. acs.org

The following table illustrates hypothetical SAR data for derivatives of a this compound lead compound, showcasing how systematic modifications can influence biological activity.

Compound R1 (at Amino Group) R2 (at Hydroxyl Group) Target Activity (IC50, nM) Notes
Lead CompoundHH500Initial hit compound.
Analog 1AcetylH250Acylation of the amino group improves potency.
Analog 2MethylH600N-methylation decreases activity, suggesting a need for a hydrogen bond donor or a larger substituent.
Analog 3HBenzyl400Benzylation of the hydroxyl group slightly improves potency, possibly by increasing lipophilicity.
Analog 4AcetylBenzyl100Combination of modifications leads to a significant improvement in activity.
Analog 5HMethoxyethyl700Introduction of a more polar ether substituent at the hydroxyl group reduces activity.

This table is illustrative and based on general principles of lead optimization and SAR studies in medicinal chemistry.

Pharmacophore-guided design has led to the discovery of potent and selective agonists for various receptors. For instance, a series of triazole/oxazole-containing 2-substituted 2-aminopropane-1,3-diol derivatives were designed as S1P1 agonists, with several compounds showing favorable pharmacokinetic properties. nih.gov Such approaches, combining computational modeling with synthetic chemistry, are crucial for efficiently navigating the chemical space around the this compound scaffold to identify promising drug candidates.

Application as a Reagent in Biochemical Assays and In Vitro Studies

Beyond its role as a building block for potential therapeutics, this compound and its derivatives serve as valuable tools in biochemical assays and in vitro research. Their bifunctional nature allows them to be used in a variety of applications, from synthetic reagents to probes for studying biological processes. scbt.com

In biochemical synthesis, chiral amino alcohols like (2S)-2-amino-3-methoxypropan-1-ol are employed as key intermediates. For example, they can be used in the construction of complex molecules, such as peptides and other biologically active compounds, where stereochemistry is critical for function. scbt.com Their ability to participate in reactions like nucleophilic substitutions and cyclizations makes them versatile reagents in multi-step syntheses. scbt.com

Amino alcohols are also utilized in various analytical and preparative biochemical techniques. Due to their ability to form stable complexes, they can be used in the preparation of buffer solutions for biochemical reactions. smolecule.com Furthermore, they can be derivatized with fluorescent tags to create probes for detecting and quantifying other molecules. For instance, reagents can be designed to react with vicinal diols or amino alcohols to form fluorescent cyclic complexes, which is useful for analyzing carbohydrates and glycoproteins. thermofisher.com

Engineered enzymes are increasingly used in biocatalysis, and amino alcohols can be both substrates and products in these reactions. For example, engineered amine dehydrogenases have been used for the synthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones. nih.gov Such enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.

The table below summarizes some of the applications of this compound and related amino alcohols as reagents in biochemical and in vitro settings.

Application Area Specific Use Role of the Amino Alcohol Reference Example
Organic Synthesis Synthesis of chiral moleculesChiral building blockSynthesis of l-amino alcohol derivatives as antifungal agents. nih.gov
Biocatalysis Enzymatic synthesis of chiral aminesSubstrate/ProductConversion of diols to amino alcohols using an engineered enzyme cascade. rsc.org
Biochemical Assays Enzyme activity assaysSubstrate or standardMonitoring NADH oxidation in an amine dehydrogenase activity assay. nih.gov
Analytical Chemistry Fluorescent labelingDerivatization reagentReaction with dansylaminophenylboronic acid to form a fluorescent complex with diols. thermofisher.com
In Vitro Studies Cellular activity studiesTest compoundEvaluation of the cytoprotective effects of melatonin (B1676174) derivatives in HaCaT cells. nih.gov

This table provides examples of the utility of amino alcohols as reagents and is not an exhaustive list.

In vitro studies often employ derivatives of this compound to investigate biological mechanisms. For instance, the anti-inflammatory activity of various compounds can be assessed in cell-based assays, such as measuring the inhibition of nitric oxide and pro-inflammatory cytokines in stimulated macrophages. nih.gov These studies are essential for understanding the cellular and molecular basis of a compound's therapeutic potential before advancing to in vivo models.

Advanced Spectroscopic and Computational Characterization in 2 Amino 3 Methoxypropan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Amino-3-methoxypropan-1-OL (B2547303) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives, providing detailed information about the molecular framework and stereochemistry. arkat-usa.org

The conformational preferences of flexible molecules like this compound are critical to their reactivity and interactions. NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, is a powerful tool for this purpose. rsc.org The magnitude of ³JHH values between vicinal protons is dependent on the dihedral angle, allowing for the determination of the relative populations of different rotamers in solution. researchgate.net

For amino alcohols, intramolecular hydrogen bonding between the hydroxyl and amino groups can significantly influence the conformational equilibrium, and this effect can be probed by NMR. researchgate.net By combining experimental NMR data with theoretical calculations, researchers can build a detailed model of the dominant conformations. researchgate.net For instance, the analysis of coupling constants in different solvents can reveal the extent to which intramolecular interactions persist in various chemical environments. researchgate.net

Table 1: Representative ¹H NMR Data for a Derivative of this compound This table is illustrative, based on typical values for similar structures.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1a, H-1b (CH₂OH) 3.54-3.82 m -
H-2 (CHNH₂) 3.12-3.18 m -
H-3a, H-3b (CH₂OCH₃) 3.49-3.93 m -

In-situ NMR, often called photo-NMR in photochemical studies, allows for the real-time observation of chemical transformations directly within the NMR tube. researchgate.netnih.gov This technique is invaluable for studying reaction kinetics, identifying transient intermediates, and optimizing reaction conditions without the need for sample workup. researchgate.net For reactions involving this compound, such as its synthesis or its conversion to a derivative, in-situ NMR can track the consumption of starting materials and the formation of products by monitoring the changes in their respective signal intensities over time. nih.gov The ability to acquire kinetic data under controlled conditions provides deep mechanistic insight into the chemical processes. researchgate.net

Conformational Analysis

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis (e.g., HR-ESIMS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. researchgate.net In synthetic chemistry, HR-ESIMS is routinely used to confirm the identity of a target product. researchgate.net

Analysis of the fragmentation patterns observed in the mass spectrum (MS/MS) can provide further structural confirmation. The molecule is induced to break apart, and the masses of the resulting fragments offer clues about the connectivity of the atoms. For this compound derivatives, common fragmentation would involve cleavages adjacent to the nitrogen and oxygen atoms.

Table 2: Expected Ions in ESI-MS for a Derivative of this compound Based on common ionization patterns for similar amino alcohols.

Ion Description
[M+H]⁺ Protonated molecule

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are fundamental for assessing the purity of this compound samples and for quantifying the distribution of stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.comjmchemsci.com It is highly effective for separating volatile impurities from the main compound and providing their structural identification, thus serving as a robust method for purity analysis. informaticsjournals.co.inepa.gov The International Organization of Vine and Wine (OIV) has established a GC-MS method for the determination of the related compound 3-methoxypropane-1,2-diol in wine, demonstrating the technique's utility for trace analysis in complex matrices. oiv.int

For chiral molecules like this compound, determining the enantiomeric excess (ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. nih.gov The method uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and elute at different times. sorbonne-universite.fr Research on related chiral amines and amino alcohols has demonstrated the successful use of specific chiral columns to achieve high-resolution separation and accurate ee determination. arkat-usa.orggoogle.com

Table 3: Example of Chiral HPLC Conditions for Enantiomeric Excess (ee) Determination Based on published methods for closely related analytes. arkat-usa.orggoogle.com

Parameter Condition
Column Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase n-hexane/isopropanol (99.75:0.25)
Flow Rate 0.5 mL/min

Computational Chemistry and Molecular Modeling Studies of this compound

Computational methods provide theoretical insight into the structural and electronic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net In the study of this compound, DFT calculations can be used to predict the geometries and relative stabilities of different conformers, providing a theoretical basis for interpreting experimental NMR data. researchgate.net By calculating the energies of various rotational isomers, researchers can identify the most likely structures present in a sample. researchgate.net

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of a molecule's reactivity, highlighting the most probable sites for nucleophilic or electrophilic attack. Such calculations are instrumental in predicting the chemical behavior of this compound in various reactions. rsc.org

Molecular Dynamics Simulations for Biological Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. This technique is particularly useful for understanding how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. By simulating the movements and interactions of atoms, MD can reveal the stability of binding, the key intermolecular forces at play, and the conformational changes that occur upon binding.

In a typical MD simulation study of this compound interacting with a target protein, the system would be set up in a simulated aqueous environment to mimic physiological conditions. The simulation would then calculate the forces between all atoms and use these to predict their motion over a series of small time steps.

Research on related amino alcohols has demonstrated the power of this approach. For instance, MD simulations have been used to study the interaction of chiral β-amino alcohols with the main protease of SARS-CoV-2. researchgate.net These studies analyze the stability of the ligand-protein complex, often quantified by the root-mean-square deviation (RMSD) of the atoms from their initial positions. A stable RMSD value over the course of the simulation suggests a stable binding mode.

Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, which are crucial for the biological activity of many drugs. For a molecule like this compound, the amino and hydroxyl groups are potential hydrogen bond donors and acceptors, and the ether oxygen can also act as an acceptor. A hypothetical MD study could quantify the hydrogen bonds formed between the compound and the amino acid residues in the active site of a target protein.

A study on amino alcohol derivatives of eugenol (B1671780) as potential insecticides used MD simulations to validate the binding of these compounds to acetylcholinesterase, a key enzyme in insects. nih.gov The simulations showed that the compounds remained well-bound within the active site over the 100-nanosecond simulation time, forming stable hydrogen bonds and hydrophobic interactions. nih.gov

To illustrate the type of data generated from such a simulation, the following table presents hypothetical results from an MD simulation of this compound with a target protein.

Simulation ParameterValueDescription
Simulation Time 100 nsThe total time duration of the simulation.
Average RMSD of Ligand 1.5 ÅA measure of the average change in the ligand's position, indicating stable binding.
Number of Hydrogen Bonds 2-3The typical number of hydrogen bonds maintained between the ligand and protein.
Key Interacting Residues Asp12, Ser45, Tyr89The amino acid residues in the protein's active site that form significant interactions with the ligand.
Binding Free Energy (MM/PBSA) -35.5 kcal/molAn estimation of the binding affinity, with a more negative value indicating stronger binding.

This table is illustrative and based on typical findings in MD simulation studies of small molecule-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajphs.com This method is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

A QSAR study on a series of compounds related to this compound would involve several key steps. First, a dataset of molecules with known biological activities (e.g., inhibitory concentrations against a specific enzyme or cell line) is compiled. Then, for each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity.

For example, a QSAR study on a series of amino alcohol derivatives with antifungal activity utilized descriptors such as the index of refraction and valence connectivity indices to build a predictive model. ajphs.com Another study on β-aminol derivatives with antibacterial and antifungal properties also employed QSAR to understand the structure-activity relationships. nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the resulting QSAR model is then rigorously validated using both internal and external sets of compounds.

A hypothetical QSAR model for a series of amino alcohols including this compound might look like the following equation:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + c

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HBD is the number of hydrogen bond donors.

c is a constant.

This equation would suggest that higher hydrophobicity and more hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental.

The following table presents a hypothetical dataset and the predicted activities from a QSAR model for a series of amino alcohol derivatives.

CompoundExperimental pIC50Predicted pIC50LogPMWHBD
This compound 5.25.1-1.5105.142
Derivative A5.85.7-0.8119.162
Derivative B4.54.6-2.1133.192
Derivative C6.16.0-0.5133.193
Derivative D4.95.0-1.2147.222

This table is illustrative. The experimental and predicted pIC50 values, as well as the descriptor values for the derivatives, are hypothetical and serve to demonstrate the output of a QSAR study.

Through such modeling, researchers can gain valuable insights into the structural features that drive the biological activity of a class of compounds. researchgate.net This knowledge can then be used to rationally design new molecules, such as derivatives of this compound, with improved therapeutic potential.

Comparative Analysis and Future Research Trajectories for 2 Amino 3 Methoxypropan 1 Ol

Structural and Functional Analogues of 2-Amino-3-methoxypropan-1-OL (B2547303) in Academic Research

The core structure of this compound serves as a template for a variety of analogues studied in academic research. These analogues typically retain the aminopropanol (B1366323) backbone but vary in the nature and position of substituents. The exploration of these related compounds helps to elucidate structure-activity relationships (SAR).

Simpler analogues like 3-Aminopropanol and 2-Aminoethanol are foundational models for understanding the role of intramolecular hydrogen bonding between the hydroxyl and amino groups, which influences their conformational preferences. researchgate.net More complex variations introduce aromatic rings or other functional groups to modulate properties like lipophilicity and biological target affinity. For instance, research into antimalarial agents has led to the synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols, where an aryl group is introduced at the C3 position. beilstein-journals.org Another related class of compounds includes 3-methoxypropan-1-amine, which lacks the C1 hydroxyl group but retains the methoxy (B1213986) and amino functionalities. rsc.orgpurdue.edu Further modifications have produced derivatives such as 2-amino-3-(purin-9-yl)propanoic acids, where the methoxy group is replaced by a much larger purine (B94841) base to interact with specific biological targets. nih.gov

Table 1: Structural Comparison of this compound and Its Analogues
Compound NameCore StructureKey SubstituentsResearch Context
This compound PropanolC2-Amino, C3-MethoxyParent Compound
3-AminopropanolPropanolC3-AminoConformational Analysis researchgate.net
anti-2-Amino-3-aryl-3-methoxypropan-1-olPropanolC2-Amino, C3-Methoxy, C3-ArylAntimalarial Agents beilstein-journals.org
2-Amino-1-arylpropan-1,3-diolPropanolC2-Amino, C1-Aryl, C1/C3-HydroxylAntimalarial Agents beilstein-journals.org
3-Methoxypropan-1-aminePropane (B168953)C1-Amino, C3-MethoxySynthetic Intermediate rsc.orgpurdue.edu
2-Amino-3-(purin-9-yl)propanoic acidPropanoic AcidC2-Amino, C3-PurinylImmunomodulators nih.gov

Differentiation of Biological Activity and Synthetic Utility in Structurally Related Compounds

Structural modifications among analogues of this compound lead to significant differentiation in their biological activity and usefulness as synthetic intermediates.

The introduction of an aryl group, as seen in anti-2-amino-3-aryl-3-methoxypropan-1-ols, has been explored for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. beilstein-journals.orgresearchgate.net While many of these compounds showed weak activity, some demonstrated moderate efficacy, indicating that the aryl substitution is a critical determinant of antimalarial potential. researchgate.net In contrast, replacing the methoxy group with a purine moiety, as in 2-amino-3-(purin-9-yl)propanoic acid derivatives, shifts the biological application towards immunology. nih.gov Certain compounds in this class were found to enhance the secretion of chemokines and augment nitric oxide biosynthesis, suggesting immunostimulatory properties. nih.gov

The synthetic utility also varies. While the parent compound is a simple building block, its analogues can be key intermediates in more complex syntheses. For example, 3-methoxypropan-1-amine has been utilized in zinc-promoted rearrangement reactions to create polyhydroxyalkyl-substituted pyrrole (B145914) derivatives, which are themselves an important class of heterocyclic compounds. rsc.org The strategic choice of analogue is therefore crucial, depending on whether the goal is to achieve a specific biological effect or to construct a larger, more complex molecule.

Table 2: Comparative Biological Activity and Synthetic Use
Compound ClassPrimary Biological Activity InvestigatedSynthetic UtilityKey Findings
anti-2-Amino-3-aryl-3-methoxypropan-1-olsAntimalarial beilstein-journals.orgresearchgate.netTarget moleculesModerate activity against P. falciparum observed in some derivatives. researchgate.net
2-Amino-3-(purin-9-yl)propanoic acidsImmunomodulatory nih.govTarget moleculesPotent enhancers of chemokine secretion and nitric oxide biosynthesis. nih.gov
3-Methoxypropan-1-amineNot a primary focusSynthetic intermediateUsed in the synthesis of pyrrole derivatives. rsc.org

Challenges and Opportunities in the Synthesis and Application of this compound

The synthesis of this compound and its analogues presents both challenges and opportunities, particularly concerning stereocontrol and process efficiency.

However, these challenges open opportunities for innovation, particularly through biocatalysis. The use of enzymes, such as ω-transaminases, in enzyme cascades offers a promising green alternative for the synthesis of chiral amino alcohols. uni-duesseldorf.de Biocatalytic routes can offer high stereoselectivity under mild reaction conditions, potentially reducing the environmental impact and simplifying production. uni-duesseldorf.de Developing robust enzyme cascades for the specific synthesis of this compound could overcome the limitations of traditional chemical methods and represents a significant area for future research.

Emerging Trends and Unexplored Avenues in this compound Applications

While research into this compound is still developing, emerging trends point toward its potential in infectious diseases and as a scaffold in medicinal chemistry.

The demonstrated antimalarial activity of its aryl-substituted analogues suggests that the core aminopropanol structure is a viable starting point for developing new anti-infective agents. beilstein-journals.orgresearchgate.net Further exploration could involve synthesizing a broader library of analogues to optimize potency and establish a clearer structure-activity relationship.

Another emerging trend is the use of small, functionalized molecules as latency-reversing agents (LRAs) in HIV research. nih.gov These agents aim to reactivate the latent HIV provirus, making it susceptible to eradication. While this compound itself has not been highlighted in this context, its simple, modifiable structure fits the profile of scaffolds used to identify novel LRAs. nih.gov Screening this compound and its derivatives for antilatency activity could represent an unexplored and potentially fruitful avenue of research. The versatility of the aminopropanol backbone also makes it a candidate for incorporation into larger molecules targeting a wide range of biological systems, from G protein-coupled receptors to various enzymes. nih.gov

Translational Research and Potential for Industrial Scale-Up

The potential for industrial scale-up is closely tied to the development of more efficient synthetic methodologies. Biocatalytic processes, as mentioned previously, are highly attractive for industrial applications due to their high selectivity, milder operating conditions, and potential for reduced environmental impact. uni-duesseldorf.de However, the transition from a laboratory-scale enzymatic reaction to a large-scale industrial process requires significant research and development. This includes enzyme engineering for improved stability and activity, process optimization to maximize yield, and the development of efficient downstream purification methods. researchgate.net

Furthermore, the economic viability of industrial scale-up depends on the existence of a clear application with significant market demand. Should this compound or a close analogue prove to be a potent therapeutic agent or a critical intermediate for a high-value product, the motivation for investing in process optimization and scale-up would increase substantially.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-methoxypropan-1-OL, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 3-methoxypropanal using ammonia and hydrogenation catalysts. For enantiopure forms (e.g., the S-enantiomer), asymmetric synthesis or chiral resolution techniques are employed, as seen in the hydrochloride salt preparation (CAS 148278-94-8) . Purification involves recrystallization from polar solvents (e.g., ethanol/water mixtures) and validation via HPLC with chiral columns to confirm >97% purity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the methoxy (-OCH3_3) and amino (-NH2_2) groups. For example, the methoxy proton typically resonates at δ 3.2–3.4 ppm in CDCl3_3 .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C4_4H11_{11}NO2_2: [M+H]+^+ expected at m/z 106.0868) .
  • FT-IR : Key stretches include O-H (3200–3600 cm1^{-1}), N-H (3300–3500 cm1^{-1}), and C-O (1050–1150 cm1^{-1}) .

Q. How does the compound's solubility profile influence experimental design?

  • Methodological Answer : this compound is highly soluble in polar solvents (water, methanol, ethanol) but poorly soluble in non-polar solvents (hexane, chloroform). This dictates its use in aqueous-phase reactions or as a precursor in hydrophilic drug formulations. Solubility can be modulated by adjusting pH or forming hydrochloride salts, as demonstrated in related amino alcohols .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. For example, the S-enantiomer (CAS 148278-94-8) may show distinct receptor-binding kinetics compared to the racemic mixture . Rigorous impurity profiling via LC-MS (e.g., detecting diastereomers or byproducts like 3-methoxypropanal) and comparative bioassays under standardized conditions (e.g., fixed pH, temperature) are recommended .

Q. How does stereochemistry at the C2 position affect the compound's interactions with biological targets?

  • Methodological Answer : Enantiomers can exhibit divergent pharmacological properties. For instance, the S-configuration may enhance binding to amine-sensitive receptors (e.g., GPCRs) due to spatial compatibility, while the R-form could show reduced activity. Computational docking studies (using tools like AutoDock Vina) paired with in vitro assays (e.g., SPR or fluorescence polarization) are used to validate these interactions .

Q. What advanced catalytic systems improve yield in large-scale synthesis?

  • Methodological Answer : Heterogeneous catalysts (e.g., Pd/C or Raney Ni) under hydrogen pressure (1–5 atm) optimize reductive amination yields (>80%). Continuous-flow reactors with immobilized enzymes (e.g., transaminases) enable enantioselective synthesis at scale, reducing waste and reaction time . Reaction monitoring via in-line FT-IR or Raman spectroscopy ensures real-time quality control .

Q. How can impurities in this compound hydrochloride be quantified and mitigated?

  • Methodological Answer : Common impurities include unreacted 3-methoxypropanal and over-reduced byproducts (e.g., 3-methoxypropanol). Quantitative analysis via GC-MS or UPLC-PDA (e.g., using a C18 column with 0.1% TFA in mobile phase) identifies impurities at <0.5% levels. Process optimization (e.g., controlled hydrogenation duration) and crystallization at low temperatures minimize these contaminants .

Methodological Notes

  • Safety and Handling : Use PPE (gloves, N95 respirator) due to potential respiratory irritation .
  • Data Validation : Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for in vivo studies involving derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methoxypropan-1-OL
Reactant of Route 2
Reactant of Route 2
2-Amino-3-methoxypropan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.